3H-Pyrrolo[2,3-c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrolo[2,3-c]acridine is a heterocyclic compound that belongs to the class of acridines It is characterized by a fused ring system that includes both pyrrole and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-c]acridine typically involves the cyclization of appropriate precursors. One common method includes the diazotization of 3-aminoacridine followed by a reaction with methylacetoacetate to yield ethyl pyruvate 3-acridinylhydrazone. This intermediate undergoes further cyclization to form the desired this compound .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis. This approach employs silica sulfuric acid as a heterogeneous catalyst under microwave irradiation, which offers advantages such as milder reaction conditions, higher yields, and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrrolo[2,3-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
3H-Pyrrolo[2,3-c]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: Due to its ability to intercalate into DNA, it is being explored for its potential use in cancer therapy.
Industry: It is used in the development of dyes and pigments due to its fluorescent properties
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-c]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
3H-Pyrrolo[2,3-c]quinoline: Similar in structure but contains a quinoline moiety instead of an acridine moiety.
Pyrrolo[2,3,4-kl]acridine: Another derivative with different substitution patterns.
Uniqueness: 3H-Pyrrolo[2,3-c]acridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in both medicinal and industrial applications .
Properties
CAS No. |
68342-12-1 |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
11H-pyrrolo[2,3-c]acridine |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-10(3-1)9-11-5-6-14-12(7-8-16-14)15(11)17-13/h1-9,17H |
InChI Key |
LDHHTMDJCGYVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=NC=CC4=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.